

Application Note: Optimization of a Competitive ELISA for Galectin-4-IN-2

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Compound of Interest		
Compound Name:	Galectin-4-IN-2	
Cat. No.:	B12387221	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galectin-4, a tandem-repeat galectin, is predominantly expressed in the gastrointestinal tract and has been implicated in a variety of cellular processes including cell adhesion, proliferation, and signaling.[1][2][3] Its involvement in pathological conditions such as inflammation and cancer has made it an attractive target for therapeutic intervention.[1][4] This application note provides a detailed protocol for the optimization of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of human Galectin-4 and its adaptation into a competitive ELISA for the screening of small molecule inhibitors, using **Galectin-4-IN-2** as an example.

Galectin-4-IN-2 has been identified as an inhibitor of Galectin-4 with a dissociation constant (Kd) of 1.6 mM. This protocol is designed to provide a robust and reproducible method for evaluating the inhibitory potential of such compounds.

Data Presentation

Table 1: Checkerboard Titration for Optimal Antibody Concentrations



Capture Antibody (µg/mL)	Detection Antibody Dilution	OD 450nm (High Std)	OD 450nm (Blank)	Signal-to- Noise Ratio
1.0	1:1000	2.85	0.25	11.4
1.0	1:2000	2.50	0.15	16.7
1.0	1:4000	2.10	0.08	26.3
1.0	1:8000	1.50	0.06	25.0
2.0	1:1000	3.10	0.30	10.3
2.0	1:2000	2.90	0.20	14.5
2.0	1:4000	2.65	0.10	26.5
2.0	1:8000	2.00	0.08	25.0
4.0	1:1000	3.20	0.35	9.1
4.0	1:2000	3.05	0.28	10.9
4.0	1:4000	2.80	0.15	18.7
4.0	1:8000	2.20	0.12	18.3

Optimal concentrations are highlighted in bold.

Table 2: Optimization of Blocking Buffer

Blocking Buffer	OD 450nm (High Std)	OD 450nm (Blank)	Signal-to-Noise Ratio
1% BSA in PBS	2.45	0.12	20.4
5% Skim Milk in PBS	2.20	0.15	14.7
1% Casein in PBS	2.60	0.09	28.9
Commercial Protein- Free Blocker	2.35	0.08	29.4



Optimal blocking buffer is highlighted in bold.

Table 3: Optimization of Incubation Times

Incubation Step	Time (minutes)	OD 450nm (High Std)	OD 450nm (Blank)	Signal-to- Noise Ratio
Sample Incubation	60	2.15	0.10	21.5
120	2.65	0.09	29.4	_
180	2.70	0.11	24.5	
Detection Antibody Incubation	60	2.50	0.09	27.8
120	2.65	0.09	29.4	
180	2.75	0.12	22.9	
Substrate Development	15	2.20	0.07	31.4
20	2.68	0.09	29.8	
30	>3.5 (Saturated)	0.15	-	

Optimal incubation times are highlighted in bold.

Experimental Protocols Optimized Sandwich ELISA Protocol for Human Galectin-4

This protocol is for the quantitative measurement of human Galectin-4 in cell culture supernatants, serum, and plasma.

Materials:

• 96-well high-binding microplate



- Human Galectin-4 capture antibody
- · Recombinant human Galectin-4 standard
- Biotinylated human Galectin-4 detection antibody
- Streptavidin-HRP
- TMB substrate
- Stop Solution (e.g., 2N H₂SO₄)
- Phosphate Buffered Saline (PBS)
- Wash Buffer (PBS with 0.05% Tween-20)
- Assay Diluent (1% Casein in PBS)
- Plate sealer

Procedure:

- Coating: Dilute the capture antibody to 2.0 μg/mL in PBS. Add 100 μL to each well of the microplate. Seal the plate and incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the plate three times with 300 μL of Wash Buffer per well.
- Blocking: Add 300 μ L of 1% Casein in PBS to each well. Incubate for 2 hours at room temperature.
- Washing: Repeat the wash step as in step 2.
- Standard and Sample Incubation: Prepare serial dilutions of the recombinant human Galectin-4 standard in Assay Diluent (e.g., 2000 pg/mL to 31.2 pg/mL). Add 100 μL of standards and samples to the appropriate wells. Seal the plate and incubate for 2 hours at room temperature.



- · Washing: Repeat the wash step as in step 2.
- Detection Antibody Incubation: Dilute the biotinylated detection antibody to a 1:4000 dilution in Assay Diluent. Add 100 μ L to each well. Seal the plate and incubate for 2 hours at room temperature.
- Washing: Repeat the wash step as in step 2.
- Streptavidin-HRP Incubation: Dilute Streptavidin-HRP according to the manufacturer's instructions in Assay Diluent. Add 100 μL to each well. Seal the plate and incubate for 20 minutes at room temperature in the dark.
- Washing: Repeat the wash step as in step 2, followed by a final wash with PBS to remove any residual Tween-20.
- Substrate Development: Add 100 μ L of TMB substrate to each well. Incubate for 20 minutes at room temperature in the dark.
- Stopping the Reaction: Add 50 μL of Stop Solution to each well.
- Data Acquisition: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Competitive ELISA Protocol for Galectin-4-IN-2

This protocol is for determining the inhibitory activity of **Galectin-4-IN-2**.

Procedure:

- Follow steps 1-4 of the Optimized Sandwich ELISA Protocol.
- Inhibitor and Antigen Incubation:
 - Prepare serial dilutions of Galectin-4-IN-2 in Assay Diluent.
 - In a separate tube, mix the Galectin-4-IN-2 dilutions with a constant concentration of recombinant human Galectin-4 (a concentration that falls in the middle of the linear range of the standard curve, e.g., 500 pg/mL).



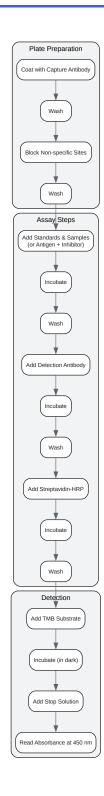
- Incubate this mixture for 30-60 minutes at room temperature.
- Add 100 μL of the pre-incubated mixture to the appropriate wells of the ELISA plate.
- Include controls with Galectin-4 only (no inhibitor) and blank wells.
- Seal the plate and incubate for 2 hours at room temperature.
- Follow steps 6-13 of the Optimized Sandwich ELISA Protocol.

Data Analysis for Competitive ELISA: The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (OD of sample with inhibitor / OD of sample without inhibitor)] x 100

An IC₅₀ value can then be determined by plotting the percent inhibition against the log concentration of the inhibitor.

Mandatory Visualization

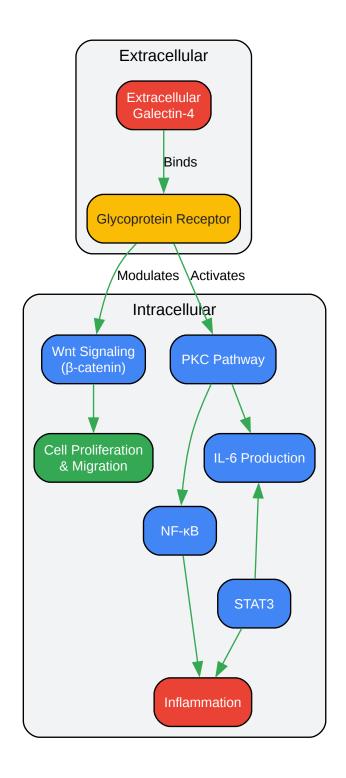




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Caption: Workflow for the optimized Galectin-4 ELISA protocol.





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Caption: Simplified Galectin-4 signaling pathways.



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